molecular formula C13H17N3 B1527983 1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine CAS No. 1245007-64-0

1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No. B1527983
M. Wt: 215.29 g/mol
InChI Key: RRUIZZLAEMJZGG-UHFFFAOYSA-N
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Description

The compound is an amine, which is a type of organic compound that contains a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Synthesis Analysis

Amines can be synthesized using several methods. One common method involves the use of Grignard reagents . Another method involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom bonded to one or more alkyl or aryl groups . The exact structure of “1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine” could not be found in the search results.


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including reactions with acids to form ammonium salts, reactions with alkyl halides to form secondary, tertiary amines and quaternary ammonium salts, and reactions with nitrous acid to form diazonium salts .


Physical And Chemical Properties Analysis

Amines generally have a fishy odor, are soluble in organic solvents, and can participate in hydrogen bonding, which can affect their physical properties such as boiling point .

Scientific Research Applications

    Anti-Tubercular Activity

    • Results/Outcomes :
      • Docking studies indicated their suitability for further development .

Image: Chemical structure of methyl[1-(2-methylphenyl)propan-2-yl]amine

Safety And Hazards

The safety and hazards associated with amines depend on their specific chemical structure. Some amines are safe to handle while others can be toxic or carcinogenic .

Future Directions

The future directions in the field of amines research could involve the development of new synthesis methods, the discovery of new reactions, and the development of new applications in areas such as pharmaceuticals .

properties

IUPAC Name

1-(2-methylphenyl)-5-propan-2-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9(2)13-11(14)8-15-16(13)12-7-5-4-6-10(12)3/h4-9H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUIZZLAEMJZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C=N2)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
Reactant of Route 2
1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
Reactant of Route 3
1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
Reactant of Route 4
1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
Reactant of Route 5
1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
Reactant of Route 6
1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine

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